![molecular formula C20H18ClN3O2S B2444071 (4-(2-Chlorophenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone CAS No. 2034225-96-0](/img/structure/B2444071.png)
(4-(2-Chlorophenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone
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Overview
Description
“(4-(2-Chlorophenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone” is a chemical compound . It has been studied in the context of its potential biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones were prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone .
Scientific Research Applications
- Piperazine derivatives, like the one mentioned, have been investigated for their antibacterial properties . Researchers explore their effectiveness against bacterial infections, aiming to develop new antibiotics.
- The compound’s structure suggests it could be explored as an antifungal agent. Piperazine-based molecules have shown promise in inhibiting fungal growth .
- Piperazine-containing compounds have been studied for their antiviral activity. Investigating this compound’s effects on viral replication and entry mechanisms could be valuable .
- The piperazine ring is a component in potential treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s . Researchers might explore its neuroprotective properties.
- Although not recommended for recreational use, piperazine derivatives have been used illicitly. Understanding their psychoactive effects and potential therapeutic applications is an area of interest .
- Piperazine serves as a useful intermediate in synthesizing various organic compounds, including amides, sulphonamides, and imidazolinones . These derivatives find applications in diverse therapeutic areas.
Antibacterial Activity
Antifungal Potential
Antiviral Research
Neurological Disorders
Psychoactive Substances
Chemical Synthesis Intermediates
Safety and Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the available literature. As with any chemical compound, appropriate safety measures should be taken when handling it.
Future Directions
The future directions for research on this compound could include further investigation of its biological activities, such as its potential as an inhibitor of the aldo-keto reductase enzyme AKR1C3 . Additionally, studies could be conducted to explore its physical and chemical properties, as well as its safety and hazards.
Mechanism of Action
Target of Action
Compounds with similar structures have shown affinity for histamine h1 receptors and have been associated with inhibiting receptor tyrosine kinase (TK) signaling pathways .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as histamine h1 receptors or tk signaling pathways) to induce changes at the molecular level .
Biochemical Pathways
Compounds with similar structures have been associated with the modulation of various biochemical pathways, including those involved in inflammation and cancer .
Pharmacokinetics
The compound’s molecular weight, as well as its physical form, suggest that it may have certain pharmacokinetic properties that influence its bioavailability .
Result of Action
Compounds with similar structures have shown various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c21-17-3-1-2-4-18(17)23-10-12-24(13-11-23)19(25)15-5-7-16(8-6-15)26-20-22-9-14-27-20/h1-9,14H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFQMFKJLJPFJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Chlorophenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone |
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